Ipomoeassin F

Cytotoxicity SAR Ovarian Cancer

Sec61α inhibitors vary >100-fold in potency, making congener selection critical. Ipomoeassin F delivers validated target engagement at low nanomolar concentrations. - IC₅₀: 2.6-36 nM across cancer lines (breast, renal, melanoma); >140-fold vs. cotransin. - Cryo-EM-defined binding: N300 interaction, distinct from depsipeptides/polyketides. - In vivo efficacy: TNBC xenograft tumor suppression; MTD ~3 mg/kg. - Gram-scale total synthesis available for SAR studies.

Molecular Formula C44H62O15
Molecular Weight 831.0 g/mol
Cat. No. B12390363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpomoeassin F
Molecular FormulaC44H62O15
Molecular Weight831.0 g/mol
Structural Identifiers
SMILESCCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1
InChIKeyMNCQJKBLIYSVOV-OLIVZKOESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipomoeassin F: Potent Sec61α Inhibitor


Ipomoeassin F is a plant-derived macrocyclic glycoresin (resin glycoside) isolated from *Ipomoea squamosa* [1]. It is a member of the ipomoeassin family of natural products, characterized by an embedded disaccharide core within a macrolactone ring [2]. Unlike many other resin glycosides which exhibit micromolar cytotoxicity, Ipomoeassin F demonstrates exceptionally potent, single-digit nanomolar growth inhibitory activity against a broad panel of human cancer cell lines [3]. Its mechanism of action is well-defined: it directly binds to the Sec61α subunit of the endoplasmic reticulum (ER) translocon, potently and selectively inhibiting protein translocation, a validated but underexploited target in oncology [4].

Sec61α translocon inhibition studies
Cryo-EM structural binding characterization
Cell-model endpoint screening across cancer lines

Why Generic Substitution Fails for Ipomoeassin F


Generic substitution is not possible within the ipomoeassin family or among other Sec61 inhibitors. The potency of Ipomoeassin F is exquisitely sensitive to its unique three-dimensional conformation, which is dictated by specific, non-modular structural features. For instance, the presence of the D-fucose sugar is critical; its removal or truncation results in complete loss of cytotoxicity [1]. Furthermore, the precise stereochemistry at C-11 is crucial, as the unnatural 11R-epimer is over 2,000-fold less potent [2]. Even minor modifications, like altering the macrocyclic ring size, can cause a significant (>30-fold) decrease in activity [3]. These findings from extensive SAR studies demonstrate that Ipomoeassin F's structure is a finely tuned pharmacophore, and any deviation cannot be assumed to yield similar biological activity. The following quantitative evidence establishes the specific, verifiable advantages of Ipomoeassin F over its closest analogs and alternative Sec61-targeting compounds.

Target
Substitute Concern
Ipomoeassin F
Intra-family congener substitution may shift potency profile substantially
Ipomoeassin F
Ester moiety regiochemistry critical — non-interchangeable across analogs
Ipomoeassin F
Resin glycoside scaffold vs other Sec61 inhibitor classes — binding interactions may not transfer

Ipomoeassin F: Comparative Evidence


Intra-Family Potency Comparison

Ipomoeassin F is significantly more cytotoxic than its close structural analog and the most abundant family member, Ipomoeassin A. Against the A2780 human ovarian cancer cell line, Ipomoeassin F exhibits an IC50 of 0.036 µM (36 nM) [1], while Ipomoeassin A shows an IC50 of 35 nM (0.035 µM) [2]. This indicates that Ipomoeassin F is slightly more potent. However, the key differentiating factor is that the natural abundance of Ipomoeassin F is lower than that of Ipomoeassin A, which historically made Ipomoeassin A the more accessible compound for research. The development of a highly efficient, gram-scale total synthesis route for Ipomoeassin F (3.8% yield over 17 linear steps) has overcome this limitation, making the more potent congener accessible for advanced research [3].

Intra-Family Potency
Head-to-head
Ipom-F IC₅₀ 2.6–36 nM across 7 cell lines; Ipom-B 134–2,500 nM; Ipom-C >1,000 nM. Up to >380-fold difference.
Supports cell-model endpoint comparison — intra-family potency profiles may differ substantially.
Based on published cytotoxicity assay data; cell-line-specific response.
Cytotoxicity SAR Ovarian Cancer

Sec61 Inhibitor Class Comparison

Ipomoeassin F has established in vivo antitumor activity in a validated mouse xenograft model of triple-negative breast cancer (TNBC), a key differentiator from many preclinical Sec61 inhibitors lacking in vivo validation. In mice bearing MDA-MB-231 tumors, treatment with Ipomoeassin F (using an escalating dose regimen from 0.25-0.5 mg/kg up to 1-1.5 mg/kg via i.p. injection) led to a significant suppression of tumor growth compared to the control group (P < 0.01) [1]. This in vivo effect was mechanistically linked to a marked reduction in the tumor levels of PDIA6 and PDIA4, two ER molecular chaperones [2]. Importantly, the same study established the Maximum Tolerated Dose (MTD) for Ipomoeassin F in mice at ∼3 mg/kg [3].

Class Comparison
Cross-study
Ipom-F translocation IC₅₀ 35 nM; cotransin IC₅₀ 0.5–5 μM. Reported ~14- to 140-fold difference.
Supports Sec61 inhibition assay context — potency profile differs across inhibitor classes.
Different assay platforms; direct comparison may require validation.
In Vivo Efficacy TNBC Xenograft

Mutant Resistance Profile

While Ipomoeassin F and mycolactone are both potent Sec61 inhibitors, they exhibit distinct binding profiles, which has implications for selectivity and therapeutic window. Both compounds show comparable potency in inhibiting protein translocation [1]. However, a key differentiating factor is the unique resistance profile conferred by specific single-point mutations in Sec61α. Cell lines expressing mutant forms of Sec61α (R66I) show a ~1,000-fold increase in resistance to Ipomoeassin F, a response that is distinct from the resistance profile observed for other Sec61 inhibitors like mycolactone [2]. This suggests that Ipomoeassin F interacts with a unique set of residues within the Sec61α binding pocket, differentiating its mechanism of action.

Mutant Resistance
Class-level inference
~1,000-fold resistance increase in mutant Sec61α cells; N300 interaction critical.
Supports target-engagement validation — resistance context may not transfer across inhibitor classes.
Interaction fingerprint distinct among inhibitors; class transfer requires verification.
Target Engagement Sec61 Inhibitor Mechanism of Action

Synthetic Accessibility and Lead Optimization

Structure-activity relationship (SAR) studies have precisely mapped the pharmacophore of Ipomoeassin F, demonstrating that its exceptional potency is a function of its specific molecular architecture. Modifying the macrocyclic ring size leads to a dramatic loss of activity: a ring-expanded analog (Analogue 2) showed a >18-fold decrease in potency against MDA-MB-231 cells compared to Ipomoeassin F, and a >33-fold decrease against MCF7 cells [1]. Furthermore, the fucose sugar moiety is absolutely essential; its removal in truncated monosaccharide analogs resulted in a complete loss of cytotoxicity (>1,000-fold decrease in potency) [2]. These findings underscore that the specific, three-dimensional structure of Ipomoeassin F is non-negotiable for its high potency.

Synthetic Accessibility
Head-to-head
Gram-scale synthesis (3.8% yield); ring-expanded analogue IC₅₀ from 1.8 nM.
Supports medicinal chemistry optimization — scaffold amenable to structural modification.
Open-chain analogue without C-4 carbonyl shows activity loss.
SAR Macrocycle Cytotoxicity

Ipomoeassin F: Validated Research Applications


Sec61 Translocon Inhibition Studies

Ipomoeassin F is an ideal chemical probe for investigating the functional role of the Sec61 translocon. Its demonstrated direct binding to Sec61α [1] and its unique, mutation-defined resistance profile [2] enable precise and interpretable experiments to dissect the translocation pathway. It can be used in parallel with other Sec61 inhibitors like mycolactone to study differential effects on the translocon, given their distinct binding modes [3].

Triple-Negative Breast Cancer Preclinical Research

The compound's validated in vivo antitumor activity in a TNBC xenograft model [1] makes it a compelling tool for preclinical research focused on this aggressive cancer subtype. Studies can leverage the established dosing regimen and MTD data [2] to design follow-on experiments, including combination therapy studies and investigations into biomarkers of response (e.g., PDIA6/4) [3].

Sec61 Inhibitor SAR and Medicinal Chemistry

Ipomoeassin F serves as the benchmark for potency in the development of novel Sec61 inhibitors or the exploration of the ipomoeassin chemotype. Its well-characterized SAR, which has mapped the critical role of the macrocycle size [1] and the fucose sugar [2], provides a clear reference point. New analogs can be directly compared to Ipomoeassin F's IC50 values (e.g., 1.8 nM on MDA-MB-231 cells) to quantify improvements or losses in activity, facilitating rational drug design.

ER Protein Translocation and Secretory Pathway Studies

As a potent inhibitor of protein translocation into the ER [1], Ipomoeassin F is a valuable tool for studying the cellular consequences of ER stress and the activation of the unfolded protein response (UPR). The in vivo data showing a reduction in ER chaperones PDIA6 and PDIA4 [2] provides a direct link between target engagement and downstream cellular effects, enabling research into ER stress-related pathologies beyond oncology.

Application
Selection Property
Validation Focus
Sec61α translocation inhibition research
Low-concentration target engagement context
Translocation inhibition endpoint validation
Triple-negative breast cancer cell-model research
PDIA6/PDIA4 chaperone endpoint monitoring
Xenograft growth endpoint and chaperone marker analysis
Sec61 inhibitor SAR studies
Cryo-EM defined binding interaction map
Structure-guided analogue activity comparison
Secretory/membrane protein biogenesis research
Protein translocation selectivity profile
Sec61-dependent vs -independent trafficking differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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